molecular formula C13H16ClNO2 B1350212 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid CAS No. 901920-70-5

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Cat. No.: B1350212
CAS No.: 901920-70-5
M. Wt: 253.72 g/mol
InChI Key: PUGKULNOZQXTSX-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorobenzyl group and a carboxylic acid group at the 4-position. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with 3-chlorobenzyl chloride in the presence of a base, followed by carboxylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid
  • 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid
  • 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid

Uniqueness: 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17/h1-3,8,11H,4-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGKULNOZQXTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394664
Record name 1-(3-chlorobenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901920-70-5
Record name 1-(3-chlorobenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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